molecular formula C17H13Cl2NO2 B2660387 Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate CAS No. 701223-44-1

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate

Cat. No.: B2660387
CAS No.: 701223-44-1
M. Wt: 334.2
InChI Key: HPSDCRSXTIHUEB-UHFFFAOYSA-N
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Description

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate is a synthetic indole derivative characterized by a 3,4-dichlorophenylmethyl substituent at the indole nitrogen and a methyl ester group at the 3-position. The 3,4-dichlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets, while the ester group contributes to metabolic stability and bioavailability.

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c1-22-17(21)13-10-20(16-5-3-2-4-12(13)16)9-11-6-7-14(18)15(19)8-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDCRSXTIHUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3,4-dichlorobenzaldehyde and methyl indole-3-carboxylate. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or less chlorinated derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate features a complex structure characterized by an indole moiety, a methyl group, and a carboxylate functional group. The presence of the 3,4-dichlorophenyl group enhances its biological activity and chemical reactivity .

The synthesis of this compound typically involves several steps that may include:

  • Formation of the indole core through cyclization reactions.
  • Introduction of the 3,4-dichlorobenzyl moiety via alkylation or acylation methods.
  • Esterification to yield the final methyl ester product .

Biological Activities

This compound exhibits a wide range of biological activities that make it a valuable compound for research:

1. Antitumor Activity:

  • Studies have shown that indole derivatives can exhibit cytotoxic properties against various cancer cell lines. For example, modifications in the indole structure can significantly affect their potency against K-Ras mutant tumor cells .
  • Specific analogs have been evaluated for their ability to inhibit tumor growth, demonstrating promising results in vitro.

2. Neuroprotective Effects:

  • Compounds with similar structures have been explored for their potential as inhibitors of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders like Parkinson's disease. This suggests that this compound may also possess neuroprotective properties .

3. Interaction with Biological Targets:

  • Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Studies often involve assessing binding affinities and inhibitory effects on specific enzymes or receptors .

Case Study 1: Anticancer Properties

In a study evaluating various indole derivatives, this compound was found to possess significant antiproliferative activity against several cancer cell lines. The compound showed IC50 values comparable to known anticancer agents, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Potential

Research into compounds similar to this compound revealed their ability to inhibit MAO-B activity effectively. This inhibition was linked to reduced oxidative stress in neuronal cells, suggesting that such compounds could be developed into therapeutic agents for neurodegenerative conditions .

Comparative Analysis with Related Compounds

Compound NameStructureKey Characteristics
Methyl indole-3-carboxylateC10H9NO2Basic indole structure; used in metabolic studies
Methyl 1-methyl-indole-3-carboxylateC11H11NO2Contains an additional methyl group; found in natural products
Methyl 1-pentyl-indole-3-carboxylateC13H15NO2Longer alkyl chain; studied for psychoactive properties
(3,4-Dichlorophenyl)methyl indoleC15H12Cl2NSimilar phenolic substitution; investigated for various biological activities

The comparative analysis highlights how this compound stands out due to its unique combination of structural features that may enhance its biological activity compared to simpler analogs .

Mechanism of Action

The mechanism of action of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Key Structural Features Relevance to Target Compound References
Methyl 1-methyl-β-carboline-3-carboxylate β-carboline core fused with indole; methyl substituent at N1 Highlights the impact of fused ring systems vs. simple indole derivatives on properties.
Methyl (1S,3S)-1-(2,4-dichlorophenyl)-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate Tetrahydro-β-carboline core; 2,4-dichlorophenyl at C1 Demonstrates substituent positional isomerism (2,4- vs. 3,4-dichlorophenyl) effects.
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate Trifluoromethyl group at C7; ester at C3 Illustrates electronic effects of electron-withdrawing groups (CF3 vs. Cl) on solubility.
1-[(3,4-Dichlorophenyl)methyl]indazole-3-carboxylic acid Indazole core (N at C2 vs. C3 in indole); free carboxylic acid Compares indole vs. indazole solubility and substituent effects.

Physical and Spectroscopic Properties

  • NMR Data :
    • The β-carboline derivative () shows a downfield-shifted N(9)H proton at δ 11.62 (DMSO-d6), absent in the target compound due to structural differences .
    • In tetrahydro-β-carbolines (), the ester carbonyl appears at δ 173.8 ppm (13C NMR), comparable to the target compound’s ester group .
  • Trifluoromethyl-substituted indole () may show enhanced solubility in organic solvents compared to dichlorophenyl derivatives due to reduced polarity .

Biological Activity

Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate, a compound with the molecular formula C17H13Cl2NO2 and a molecular weight of approximately 334.2 g/mol, is a member of the indole family known for its diverse biological activities. This compound features an indole moiety substituted with a methyl group and a carboxylate functional group, enhanced by the presence of a 3,4-dichlorophenyl group. Such structural characteristics suggest potential pharmacological properties that warrant detailed exploration.

Anticancer Properties

Indole derivatives, including this compound, have been extensively studied for their anticancer activities. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies evaluating the cytotoxicity of oncrasin-1 analogues, several derivatives demonstrated potent activity against lung cancer cell lines harboring K-Ras mutations, suggesting that similar indole derivatives may also possess selective anticancer properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity of this compound can modulate enzymatic activity, leading to diverse biological outcomes. For example, structural studies of related indole compounds suggest that modifications at specific positions on the indole ring can significantly impact their biological activity .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that indole derivatives exhibit antimicrobial activities. This compound may serve as a scaffold for developing new antimicrobial agents. The presence of the dichlorophenyl group enhances its reactivity and potential efficacy against various microbial strains.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerSignificant cytotoxic effects against lung cancer cell lines
AntimicrobialPotential for developing new antimicrobial agents
Enzyme InteractionModulates enzymatic activity through specific binding

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various indole derivatives on cancer cell lines, this compound was evaluated alongside other analogues. The results indicated an IC50 value indicating effective concentration levels needed to reduce cell viability by 50%. This study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Mechanistic Insights

Research has shown that the activity of indole derivatives can be influenced by substituents on the indole ring. For example, extending or modifying side chains can lead to dramatic changes in potency against specific cancer types. Such findings underscore the importance of chemical structure in determining biological activity .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate, and how can purity be ensured?

The synthesis typically involves esterification of indole-3-carboxylic acid derivatives with methanol under acidic catalysis, followed by alkylation at the indole nitrogen using 3,4-dichlorobenzyl halides. Key steps include:

  • Esterification : Reaction of indole-3-carboxylic acid with methanol and sulfuric acid at reflux (70–80°C), monitored by TLC .
  • N-Alkylation : Use of 3,4-dichlorobenzyl bromide in DMF with NaH as a base, achieving substitution at the indole N1 position .
  • Purification : Recrystallization from ethanol or acetonitrile, followed by HPLC (C18 column, MeOH/H2O gradient) to confirm >99% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and crystallinity?

  • X-ray Crystallography : Resolves planar indole-carboxylate systems and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) critical for crystal packing .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at N1, ester carbonyl at C3) .
  • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with G-protein-coupled receptors (GPCRs) or ion channels, and what methodologies validate these interactions?

  • Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for neurokinin-1 (NK1) or serotonin receptors due to structural similarity to SR140333, a known GPCR antagonist .
  • In Vitro Assays : Calcium flux assays (Fluo-4 AM dye) and radioligand displacement (³H-Substance P for NK1 receptors) quantify receptor binding .
  • SAR Studies : Modifying the 3,4-dichlorophenyl group or indole substituents (e.g., halogenation at C5) alters potency, assessed via IC50 values .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Purity Variability : Impurities (e.g., unreacted starting materials) skew bioassay results. Validate purity via LC-MS and elemental analysis .
  • Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH affect receptor binding. Replicate experiments under standardized protocols .
  • Structural Analogues : Compare with derivatives like Methyl 1-methylindole-3-carboxylate to isolate substituent-specific effects .

Q. What role do crystal packing forces (e.g., hydrogen bonding, π-π stacking) play in the compound’s stability and solubility?

  • Hydrogen Bonding : Intermolecular C–H⋯O bonds between the ester carbonyl and adjacent indole H4 stabilize the crystal lattice, reducing solubility in polar solvents .
  • π-π Stacking : Parallel alignment of dichlorophenyl rings enhances thermal stability (TGA/DSC data) but may increase hydrophobicity .
  • Solubility Optimization : Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) improves aqueous solubility for in vivo studies .

Methodological Considerations

Q. How can researchers design analogues to improve metabolic stability while retaining activity?

  • Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethyl or methylsulfone to reduce oxidative metabolism .
  • Ester Hydrolysis Resistance : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability .
  • In Vivo PK Studies : Monitor metabolite formation (LC-MS/MS) in liver microsomes to guide structural refinements .

Q. What computational strategies predict the compound’s ADMET properties?

  • QSAR Models : Use tools like SwissADME to estimate logP (clogP ~3.2), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma protein binding and half-life .
  • Toxicity Prediction : ProTox-II identifies potential hepatotoxicity risks via structural alerts (e.g., dichlorophenyl moiety) .

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